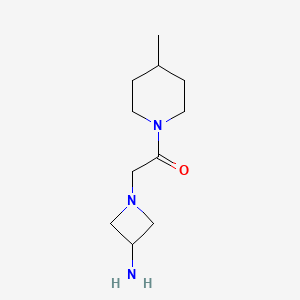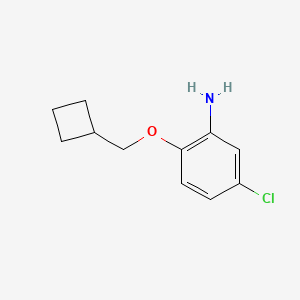
2-アミノ-N-(プロプ-2-イン-1-イル)チアゾール-5-スルホンアミド
説明
“2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide” is a compound that contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of similar compounds involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The process initiates with the synthesis of N-substituted(prop-2-yn-1-yl)amines, which was accomplished by reacting secondary amines with propargyl bromides in the presence of K2CO3 in DMF at 25–30 °C for 4–5 h .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用
癌治療
2-アミノチアゾール誘導体は、癌の進行に関与する特定の酵素や経路を阻害する能力があるため、癌薬開発における可能性が検討されています。 例えば、Bcr-AblとHDACの阻害活性を組み合わせ、白血病を標的にするように設計されています .
抗菌活性
チアゾールは、その抗菌特性について調査されてきました。 一部の誘導体は、さまざまな細菌株に対して活性を示し、新しい抗生物質の開発候補となっています .
抗酸化活性
チアゾール部分を含む化合物は、酸化ストレスから細胞を保護する上で重要な抗酸化特性についても研究されてきました .
甲状腺阻害
2-アミノチアゾール自体は、甲状腺ホルモン合成を阻害する能力があるため、甲状腺機能亢進症の治療に甲状腺阻害剤として使用されてきました .
選択的阻害活性
一部の2-アミノチアゾールアナログは、乳がん、白血病、肺がん、大腸がん、CNSがん、メラノーマ、卵巣がん、腎臓がん、前立腺がんなど、さまざまなヒトがん細胞株に対して選択的な阻害活性を示します .
作用機序
Target of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
It has been suggested that combinations of histone deacetylase (hdac) inhibitors with kinase inhibitor showed additive and synergistic effects .
Result of Action
It has been suggested that the designed compounds showed inhibitory activity against bcr-abl and hdac1 .
Action Environment
It has been suggested that the reaction occurs under mild conditions .
生化学分析
Biochemical Properties
2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs) and tyrosine kinases, which are crucial for cellular regulation and signaling . The compound’s interaction with HDACs leads to the accumulation of acetylated histones, thereby affecting gene expression. Additionally, its interaction with tyrosine kinases can inhibit cell proliferation, making it a potential candidate for anticancer therapies .
Cellular Effects
The effects of 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound can induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases . Furthermore, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering cellular functions. For example, its inhibition of HDACs results in increased acetylation of histones, leading to changes in chromatin structure and gene expression . Additionally, the compound can act as a competitive inhibitor for tyrosine kinases, preventing the phosphorylation of key proteins involved in cell signaling . These molecular interactions underscore the compound’s potential in modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods Long-term studies have indicated that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, which are crucial for its therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect the metabolism of nucleotides and amino acids, which are essential for cell growth and proliferation . Additionally, it can modulate the activity of enzymes involved in oxidative phosphorylation, thereby influencing cellular energy production .
Transport and Distribution
The transport and distribution of 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins . Understanding these factors is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide plays a critical role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
特性
IUPAC Name |
2-amino-N-prop-2-ynyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S2/c1-2-3-9-13(10,11)5-4-8-6(7)12-5/h1,4,9H,3H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKFDAFOZOMSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNS(=O)(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



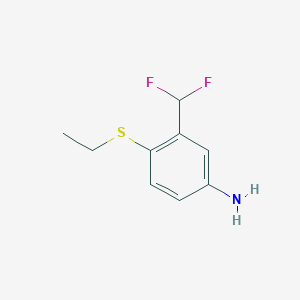
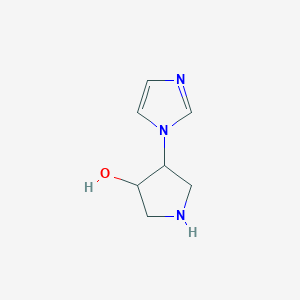
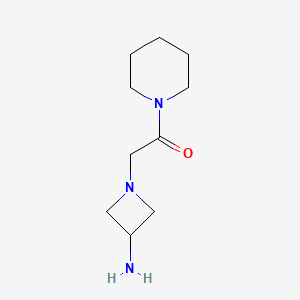
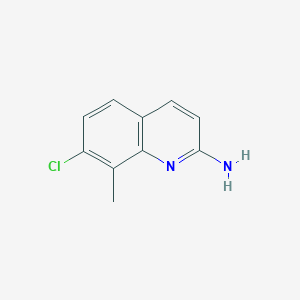
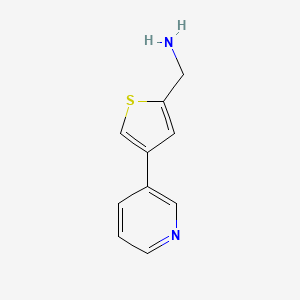
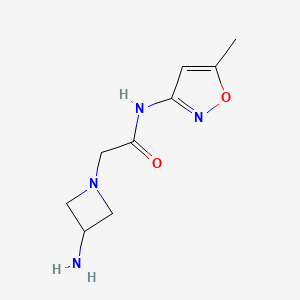
![1-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1489828.png)
![3-propyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1489830.png)
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1489831.png)
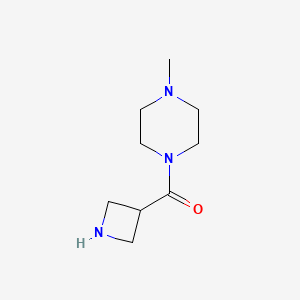
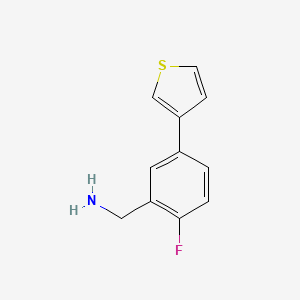
![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)
